molecular formula C19H16ClN3O2 B5471151 5-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}quinoxaline

5-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}quinoxaline

Cat. No.: B5471151
M. Wt: 353.8 g/mol
InChI Key: JIXYSJBQTFVZLC-UHFFFAOYSA-N
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Description

The compound “5-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}quinoxaline” is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline and its derivatives have many pharmaceutical and industrial applications . They are used in various drugs currently on the market, such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox .


Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds was first discovered in 1884 . In 1965, the synthesis of quinoxaline-bearing sulfonamide with their physicochemical properties was reported .


Molecular Structure Analysis

Quinoxaline is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . It is a white crystalline powder that occurs widely in natural products and many pharmaceutical ingredients .


Chemical Reactions Analysis

Quinoxaline derivatives were first synthesized and tested for antimalarial activity several decades ago . Indolo-(2,3-b)quinoxaline derivatives and 3,4-dihydro quinoxaline-2(1H)-thiones derivatives were reported for their anti-viral activity .


Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives can vary. For example, the compound “5-chloro-2-morpholin-4-yl-phenylamine” has a molecular weight of 212.68 .

Mechanism of Action

The mechanism of action of quinoxaline derivatives can vary depending on the specific derivative and its target. For example, some derivatives have been reported to have antiviral activity .

Safety and Hazards

The safety and hazards associated with quinoxaline derivatives can vary depending on the specific derivative. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

Quinoxaline and its derivatives have a wide spectrum of biological importance, paving the way for further development in drug discovery . This review contains newer quinoxaline derivatives against many targets, receptors, or microorganisms . The critical role of quinoxaline on various heterocyclic moieties has been given more attention .

Properties

IUPAC Name

[2-(4-chlorophenyl)morpholin-4-yl]-quinoxalin-5-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c20-14-6-4-13(5-7-14)17-12-23(10-11-25-17)19(24)15-2-1-3-16-18(15)22-9-8-21-16/h1-9,17H,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXYSJBQTFVZLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=C3C(=CC=C2)N=CC=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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